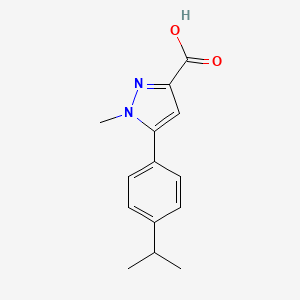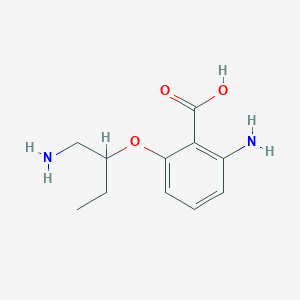![molecular formula C13H13N3O2 B13869099 2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
2-nitro-N-[2-(3-pyridinyl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(2-pyridin-3-ylethyl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridine ring through an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-pyridin-3-ylethyl)aniline typically involves the nitration of aniline derivatives followed by coupling with pyridine derivatives. One common method is the nitration of 2-chloroaniline to form 2-nitroaniline, which is then reacted with 2-(3-pyridyl)ethylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-nitro-N-(2-pyridin-3-ylethyl)aniline may involve large-scale nitration processes followed by catalytic hydrogenation and coupling reactions. The choice of catalysts, solvents, and reaction conditions is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-N-(2-pyridin-3-ylethyl)aniline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-amino-N-(2-pyridin-3-ylethyl)aniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Oxidized nitroaniline derivatives.
Aplicaciones Científicas De Investigación
2-nitro-N-(2-pyridin-3-ylethyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(2-pyridin-3-ylethyl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-nitroaniline: Similar structure but lacks the pyridine ring.
3-nitroaniline: Nitro group positioned differently on the aniline ring.
4-nitroaniline: Nitro group positioned at the para position on the aniline ring.
Uniqueness
2-nitro-N-(2-pyridin-3-ylethyl)aniline is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties. The ethyl linker provides flexibility and enhances the compound’s ability to interact with various molecular targets .
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-nitro-N-(2-pyridin-3-ylethyl)aniline |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-6-2-1-5-12(13)15-9-7-11-4-3-8-14-10-11/h1-6,8,10,15H,7,9H2 |
Clave InChI |
IHVZVYLGVKYSTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCCC2=CN=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)
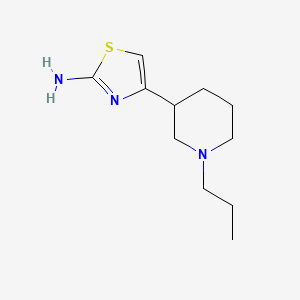
phosphane](/img/structure/B13869044.png)
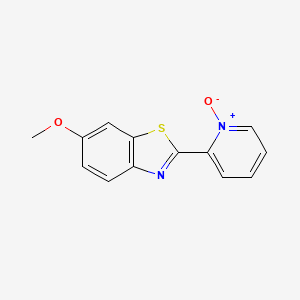
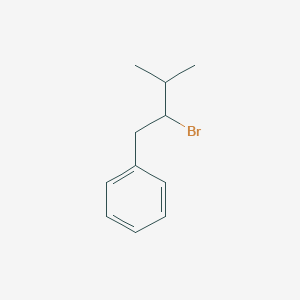
![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)
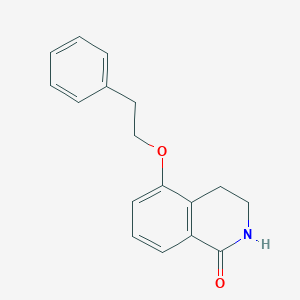
![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)
